1-Bromo-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C12H9BrS. It consists of a benzene ring substituted with a bromine atom and a phenylsulfanyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
1-Bromo-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(phenylsulfanyl)phenol, while oxidation with hydrogen peroxide can produce 2-(phenylsulfinyl)benzene.
Scientific Research Applications
1-Bromo-2-(phenylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new pharmaceuticals.
Material Science: This compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached . In oxidation reactions, the phenylsulfanyl group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
1-Bromo-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:
Bromobenzene (C6H5Br): Lacks the phenylsulfanyl group and is less reactive in certain types of reactions.
2-Bromo-1-(phenylsulfanyl)benzene (C12H9BrS): Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Phenylsulfanylbenzene (C12H10S): Lacks the bromine atom, making it less versatile in substitution reactions.
The presence of both the bromine atom and the phenylsulfanyl group in this compound imparts unique reactivity and makes it a valuable compound in various chemical transformations.
Properties
CAS No. |
61300-10-5 |
---|---|
Molecular Formula |
C12H9BrS |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
1-bromo-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9BrS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H |
InChI Key |
BATOISXASQUNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.